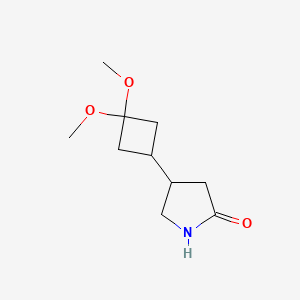

4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional (3D) coverage .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

- A novel method for synthesizing 2-substituted-2-(dimethoxyphosphoryl)-pyrrolidines using a one-pot intramolecular cyclization and phosphonylation process has been developed. This method is advantageous due to its simplicity, mild reaction conditions, and high yields with excellent diastereoselectivities (Chen et al., 2021).

- Pyrrolidin-2-ones and their derivatives, like 4-(3,3-Dimethoxycyclobutyl)pyrrolidin-2-one, are significant in pharmacy for synthesizing new medicinal molecules with improved biological activity. Their synthesis and chemical properties, including structure elucidation using NMR and IR spectroscopy, have been explored (Rubtsova et al., 2020).

Biological and Pharmacological Applications

- The synthesis of pyrrolidines, which include compounds like this compound, is important for their biological effects and applications in medicine, industry, and agrochemicals. A study on pyrrolidines synthesis using [3+2] cycloaddition reveals their potential in these fields (Żmigrodzka et al., 2022).

- In the Maillard system, compounds like 2-(hydroxymethyl)pyrrole are major products, and their synthesis and applications in melanoidin formation in Maillard reactions have been discussed. These compounds have shown antioxidative activity in various assays (Tressl et al., 1998).

Material Science and Industrial Applications

- Derivatized bis(pyrrol-2-yl) arylenes, related to pyrrolidin-2-ones, have been synthesized and studied for their conducting properties. These compounds are significant for their low oxidation potentials and stability in the conducting form, indicating their potential use in material science and electronic applications (Sotzing et al., 1996).

Properties

IUPAC Name |

4-(3,3-dimethoxycyclobutyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-13-10(14-2)4-8(5-10)7-3-9(12)11-6-7/h7-8H,3-6H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLLMZZHDZGOQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC(C1)C2CC(=O)NC2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-cyclohexyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2356174.png)

![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)

![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)

![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)

![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N-(2-fluorophenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2356182.png)

![N-(1-cyano-1-methylethyl)-N-methyl-2-[5-oxo-3-(pyrimidin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2356184.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-phenoxybenzamide](/img/structure/B2356188.png)

![2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2356191.png)